

# Application Notes: 4-Methyl-3-nitrophenol as a Precursor in Agrochemical Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methyl-3-nitrophenol

Cat. No.: B015662

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## Introduction

**4-Methyl-3-nitrophenol** (CAS: 2042-14-0), also known as 3-nitro-p-cresol, is a valuable chemical intermediate in the synthesis of various organic compounds. Its molecular structure, featuring a phenol group with methyl and nitro substituents, makes it a versatile building block for creating more complex molecules. In the agrochemical industry, **4-methyl-3-nitrophenol** is recognized as an important precursor for the synthesis of pesticides, including certain ether-derivative herbicides.<sup>[1]</sup> The precise positioning of its functional groups allows for targeted chemical modifications to develop active herbicidal agents.

These application notes provide a summary of the physicochemical properties of **4-methyl-3-nitrophenol**, a detailed protocol for its synthesis, and, as a representative example of pesticide synthesis, the protocol for synthesizing the organophosphate insecticide Fenitrothion from the closely related isomer, 3-methyl-4-nitrophenol. While Fenitrothion is an insecticide, its synthesis pathway from a methyl-nitrophenol isomer is well-documented and serves as an excellent model for the types of reactions and procedures used in this area of agrochemical development.

## Physicochemical Data

A summary of the key physical and chemical properties of **4-methyl-3-nitrophenol** and its isomer, 3-methyl-4-nitrophenol, is presented in Table 1. This data is essential for safe handling, storage, and reaction setup.

Table 1: Physicochemical Properties of Methyl-Nitrophenol Isomers

Property	4-Methyl-3-nitrophenol	3-Methyl-4-nitrophenol
CAS Number	2042-14-0[2]	2581-34-2[3]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub> [2]	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub> [3]
Molecular Weight	153.14 g/mol [2]	153.14 g/mol [3]
Appearance	Yellow crystalline powder[2]	Solid[3]
Melting Point	78-81 °C[1]	Not specified
IUPAC Name	4-methyl-3-nitrophenol[2]	3-methyl-4-nitrophenol[3]
Synonyms	3-Nitro-p-cresol[2]	4-Nitro-m-cresol[3]

## Experimental Protocols

### Protocol 1: Synthesis of 4-Methyl-3-nitrophenol Intermediate

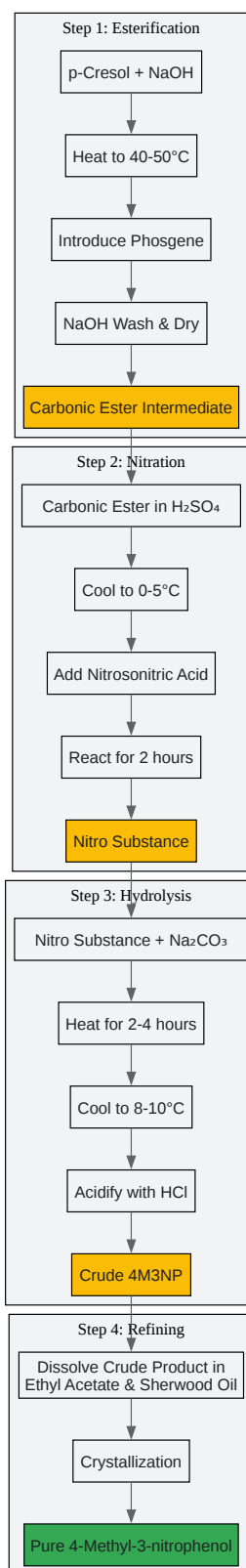
This protocol describes a multi-step industrial synthesis method for **4-methyl-3-nitrophenol** starting from p-cresol. The process involves the protection of the hydroxyl group via esterification, followed by nitration and subsequent hydrolysis.[1]

Materials and Reagents:

- p-Cresol (>98%)
- Sodium hydroxide (NaOH, 30%)
- Phosgene (COCl<sub>2</sub>)
- Industrial sulfuric acid (96-98%)
- Nitrosonitric acid (98%)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>, 98%)

- Hydrochloric acid (HCl, 1:1 solution)
- Activated carbon
- Ethyl acetate
- Sherwood oil (petroleum ether, b.p. 60-90°C)

Workflow for Synthesis of **4-Methyl-3-nitrophenol**



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Caption: Workflow for the synthesis of **4-methyl-3-nitrophenol**.

#### Procedure:

- Esterification:

- In a suitable reactor, charge liquid caustic soda (30% NaOH) and water.
- Add p-cresol and heat the mixture to 40-50°C.
- Introduce phosgene gas into the reactor.
- After the reaction, wash the product with NaOH solution and dry to obtain the carbonic ester intermediate.[\[1\]](#)

- Nitration:

- In a separate reactor, charge industrial sulfuric acid.
- Add the carbonic ester intermediate.
- Cool the mixture to 0-5°C using an ice-salt bath.
- Slowly add nitrosonitric acid while maintaining the low temperature.
- Allow the reaction to proceed for an additional 2 hours after the addition is complete.[\[1\]](#)

- Hydrolysis:

- Transfer the nitrated mixture to another reactor containing water.
- Add sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) and heat the mixture for 2-4 hours.
- Treat with activated carbon to remove impurities.
- Cool the hydrolyzed solution to 8-10°C.
- Acidify the solution with a 1:1 hydrochloric acid solution to precipitate the crude product.
- Isolate the crude **4-methyl-3-nitrophenol** by centrifugation.[\[1\]](#)

- Refining:
  - The crude product is further purified by recrystallization from a solvent mixture, such as ethyl acetate and Sherwood oil (a petroleum ether fraction boiling at 60-90°C), to yield the final product with a purity of >98.5%.[\[1\]](#)

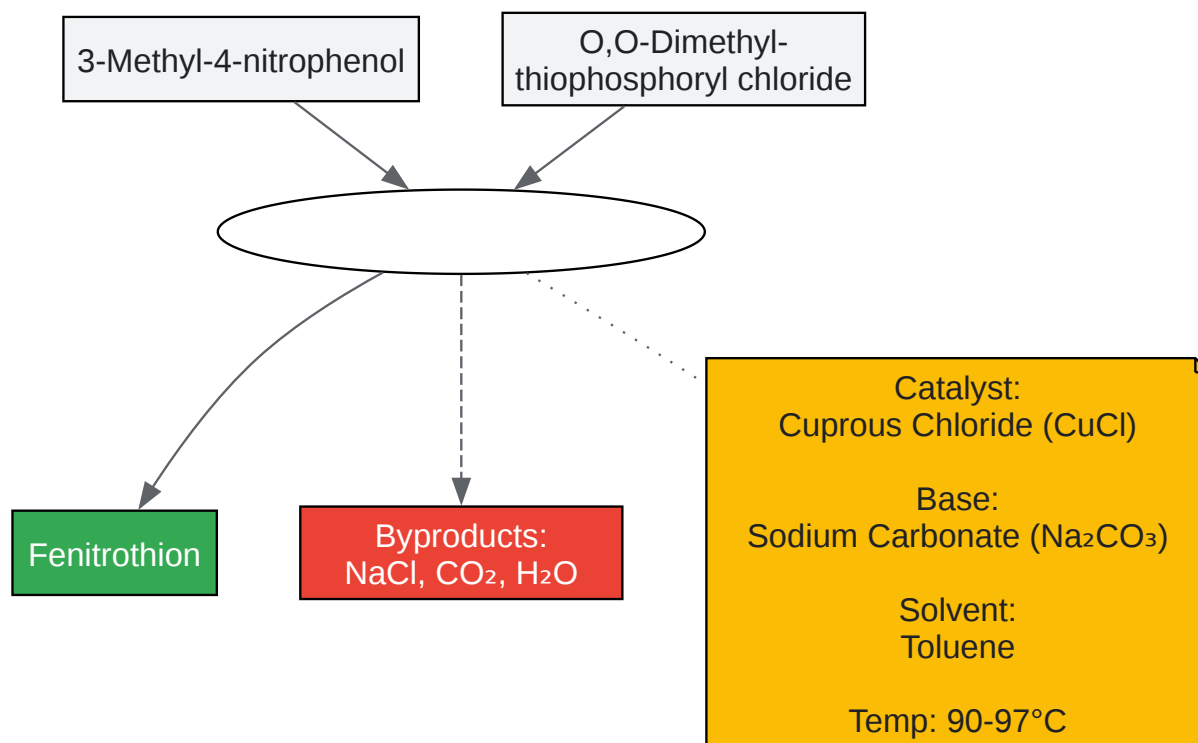
## Protocol 2: Synthesis of Fenitrothion (Insecticide) from an Isomeric Precursor

This protocol details the synthesis of the organophosphorus insecticide Fenitrothion from 3-methyl-4-nitrophenol. This reaction is a representative example of how a substituted nitrophenol is used to create a key pesticide. The core of the synthesis is the condensation reaction between the sodium salt of the phenol and O,O-dimethylthiophosphoryl chloride.[\[4\]](#)

### Materials and Reagents:

- 3-Methyl-4-nitrophenol (also known as 4-nitro-m-cresol)
- O,O-Dimethylthiophosphoryl chloride
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ), anhydrous
- Cuprous chloride ( $\text{CuCl}$ ) as a catalyst
- Toluene, anhydrous
- Sodium hydroxide solution (for washing)
- Water (for washing)

### Synthesis Pathway of Fenitrothion



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Caption: Synthesis of Fenitrothion from 3-methyl-4-nitrophenol.

Procedure:

- Reactor Setup:
  - Charge a reaction vessel equipped with a stirrer, thermometer, and condenser with anhydrous toluene. The amount of toluene should be approximately three times the weight of the 3-methyl-4-nitrophenol to be used.[4]
- Addition of Reagents:
  - Under continuous stirring, add 3-methyl-4-nitrophenol, anhydrous sodium carbonate, and a catalytic amount of cuprous chloride (approx. 2% by weight of the nitrophenol).[4]
  - Heat the mixture to 95-97°C.

- Condensation Reaction:
  - Slowly add O,O-dimethylthiophosphoryl chloride to the heated mixture.
  - Maintain the reaction temperature above 90°C for 3 hours to ensure the completion of the condensation.[\[4\]](#)
- Work-up and Purification:
  - After the reaction is complete, cool the mixture and filter to remove solid byproducts.
  - Transfer the toluene filtrate to a separation funnel.
  - Wash the organic layer sequentially with a dilute sodium hydroxide solution and then with water to remove unreacted starting material and acidic impurities.
  - Dry the toluene layer over an anhydrous drying agent (e.g., sodium sulfate).
  - Remove the toluene solvent by distillation under reduced pressure to obtain crude Fenitrothion oil.[\[4\]](#)

## Quantitative Data

The efficiency of the Fenitrothion synthesis is highly dependent on the molar ratios of the reactants and the presence of a catalyst.

Table 2: Reaction Parameters and Yield for Fenitrothion Synthesis



Parameter	Value / Condition	Reference
Molar Ratio (Nitrophenol : Phosphoryl Chloride : Na <sub>2</sub> CO <sub>3</sub> )	1 : 1.1 : 1	[4]
Catalyst	Cuprous Chloride (~2% weight of nitrophenol)	[4]
Solvent	Toluene (~3x weight of nitrophenol)	[4]
Reaction Temperature	> 90°C	[4]
Reaction Time	3 hours	[4]
Reported Yield	> 95%	[4]

## Conclusion

**4-Methyl-3-nitrophenol** and its isomers are fundamental intermediates in the production of agrochemicals. The protocols provided herein detail the synthesis of the **4-methyl-3-nitrophenol** precursor and demonstrate a robust, high-yield method for its conversion into a final pesticide product, exemplified by the synthesis of Fenitrothion. These methods highlight the key chemical transformations and reaction conditions that are critical for researchers and professionals in the field of herbicide and pesticide development. The presented data and workflows can serve as a foundational guide for laboratory synthesis, process optimization, and the development of novel active compounds derived from methyl-nitrophenol precursors.

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